molecular formula C11H11NO2 B095413 (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol CAS No. 18718-79-1

(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol

Cat. No. B095413
CAS RN: 18718-79-1
M. Wt: 189.21 g/mol
InChI Key: GHGWDZCXZRWQBG-UHFFFAOYSA-N
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Description

The compound "(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol" is a derivative of oxazole, a heterocyclic compound featuring an oxygen and nitrogen atom in a five-membered aromatic ring. The presence of a methyl and phenyl group on the oxazole ring and a methanol group attached to the ring indicates its potential for diverse chemical reactivity and interactions due to the various functional groups present .

Synthesis Analysis

The synthesis of related oxazole derivatives often involves multi-step reactions starting from readily available substrates. For instance, the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol, a compound similar to our target molecule, was achieved from L-aspartic acid through a sequence of esterification, N-benzoylation, Dakin-West reaction, cyclization, and reduction, yielding a final product in about 31.2% overall yield . This synthesis route highlights the complexity and the careful optimization required in the synthesis of oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS, and in some cases, by X-ray diffraction crystallography. For example, the crystal structure of a related compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was determined, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Such structural analyses are crucial for understanding the conformation and packing of the molecules, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including rearrangements, fragmentations, and additions. For example, oxazole endoperoxides can rearrange to triacylamines, undergo fragmentation, or react with methanol to form methoxy-hydroperoxides, which can further transform into methyl esters and diacylamines . These reactions demonstrate the reactivity of the oxazole ring and the influence of substituents on the reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of halides in the structure can significantly affect supramolecular aggregation through C–X⋯π interactions, as seen in the crystal structures of (5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives . These interactions can lead to systematic changes in the geometric parameters of the molecule, which in turn can affect its physical properties such as solubility, melting point, and crystallinity.

Scientific Research Applications

Corrosion Inhibition

A study explored the corrosion inhibition performances of oxazole derivatives, including compounds structurally related to (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol, on mild steel in hydrochloric acid solution. These compounds significantly reduced the corrosion rate of mild steel, with their inhibition efficiencies increasing with concentration. The oxazole derivatives acted primarily through the adsorption of inhibitor molecules on the metal surface, showcasing their potential as corrosion inhibitors (Rahmani et al., 2018).

Thermal Transformations

Research on oxazole endoperoxides has shown that these compounds undergo various thermal transformations, including rearrangements and fragmentations, when exposed to methanol. Such reactions can lead to the formation of methyl esters and other products, indicating the reactivity and potential utility of oxazole derivatives in chemical synthesis (Gollnick & Koegler, 1988).

Anticancer and Antimicrobial Agents

A study synthesized oxazole derivatives and investigated their potential as anticancer and antimicrobial agents. The compounds displayed promising activity against various cancer cell lines and pathogenic strains, highlighting the therapeutic applications of oxazole derivatives in medicine (Katariya, Vennapu, & Shah, 2021).

Enantiomerically Enriched α-Amino Acid Derivatives

Oxazol-5(4H)-ones, including those related to (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol, were used in peptide-catalyzed dynamic kinetic resolutions. This process resulted in the production of enantiomerically enriched α-amino acid derivatives, demonstrating the value of oxazole derivatives in synthesizing biologically important molecules (Metrano & Miller, 2014).

Future Directions

Oxazole derivatives, including “(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol”, have increasing relevance in the area of medicinal chemistry . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGWDZCXZRWQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379844
Record name (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol

CAS RN

18718-79-1
Record name (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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